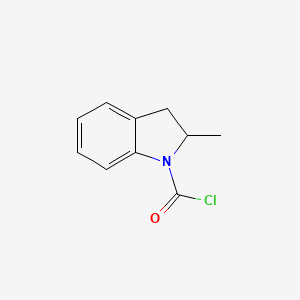

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Description

Properties

CAS No. |

126535-38-4 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

2-methyl-2,3-dihydroindole-1-carbonyl chloride |

InChI |

InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3 |

InChI Key |

JMQFQLHWSFDDNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Indoline Core

- The 2-methyl-2,3-dihydroindole (indoline) scaffold is typically synthesized through hydrogenation of indole or via Fischer indole synthesis, followed by selective methylation at the 2-position.

- Alternative methods include cyclization reactions starting from 2-alkynylanilines under palladium-catalyzed carbonylation conditions, which can yield substituted indoles and indolines with carbonyl functionalities.

Introduction of the Carbonyl Chloride Group

The key step is the transformation of the corresponding indoline-1-carboxylic acid or ester into the carbonyl chloride derivative:

Method A: Chlorination of Indoline-1-carboxylic Acid

The typical approach involves converting the indoline-1-carboxylic acid to the acid chloride using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The reaction is generally carried out under anhydrous conditions in an inert solvent like dichloromethane or chloroform at low to moderate temperatures.

Method B: Direct Carbonylation

Advanced palladium-catalyzed carbonylation methods can be employed to introduce the carbonyl chloride moiety directly onto the nitrogen of the indoline ring, using CO gas or CO surrogates under oxidative conditions.

Detailed Preparation Procedure Example

Based on analogous indoline carbonyl chloride syntheses and general acyl chloride preparation, the following procedure is representative:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: 2-Methyl-2,3-dihydro-1H-indole-1-carboxylic acid | Prepared or commercially available indoline acid |

| 2 | Thionyl chloride (SOCl₂), catalytic DMF, anhydrous dichloromethane, 0 °C to room temperature, 2-4 hours | Acid chloride formation by reflux or stirring at ambient temperature; catalytic DMF activates SOCl₂ |

| 3 | Removal of excess SOCl₂ under reduced pressure | Isolation of crude this compound |

| 4 | Purification by distillation or recrystallization under inert atmosphere | To obtain pure carbonyl chloride product |

This method yields the target compound with good purity and yield, suitable for further synthetic applications.

Research Findings and Optimization Notes

- Catalyst and solvent effects: Pd-catalyzed carbonylation reactions reported in the literature highlight the importance of catalyst choice (e.g., Pd(OAc)₂, PdI₂) and solvent systems (MeCN, DMSO/MeOH mixtures) to optimize yield and selectivity for indole derivatives.

- Reaction atmosphere: Use of CO or CO/air mixtures under controlled pressure (10-40 bar) improves catalyst turnover and product formation in carbonylation steps.

- Temperature control: Mild to moderate temperatures (0–120 °C) are employed depending on the method to avoid decomposition or side reactions.

- Reactivity considerations: The carbonyl chloride group is moisture sensitive and reactive; thus, anhydrous conditions and inert atmosphere handling are critical for successful synthesis and storage.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Formation from Acid | Thionyl chloride (SOCl₂), catalytic DMF | 0 °C to RT, anhydrous solvent, 2-4 h | Straightforward, high yield, well-established | Requires dry conditions, SOCl₂ is toxic |

| Palladium-Catalyzed Carbonylation | Pd catalysts (Pd(OAc)₂, PdI₂), CO gas or surrogates, bases (DIPEA) | 80–120 °C, pressurized CO, organic solvents | Direct carbonylation, potential for one-pot synthesis | Requires specialized equipment, catalyst cost |

| Alternative Chlorinating Agents | Oxalyl chloride, PCl₅ | Similar to SOCl₂ method | Alternative reagents for acid chloride formation | Similar toxicity and handling concerns |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to form 2-Methyl-2,3-dihydro-1H-indole-1-methanol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the indole ring can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Alcohols: Formed by reduction reactions.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is in the field of oncology. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by inhibiting inhibitors of apoptosis (IAP) proteins. This mechanism is particularly relevant for treating various types of cancer that are resistant to conventional therapies, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

A patent describes methods for using these compounds in pharmaceutical compositions aimed at treating cancers such as neuroblastoma and colorectal carcinoma . The ability to sensitize cancer cells to apoptotic signals opens avenues for combination therapies that enhance the efficacy of existing treatments.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal properties of compounds related to this compound. For instance, investigations into structurally similar indole derivatives have shown significant activity against various pathogens, suggesting that modifications to the indole structure can yield potent antimicrobial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its carbonyl group allows for various transformations, including:

- Formation of Heterocycles : The compound can participate in cyclization reactions to form more complex heterocyclic structures.

- Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions, expanding the library of indole derivatives available for further functionalization .

Case Study: Synthesis of Indole Derivatives

A notable study demonstrated the use of this compound in synthesizing 6-indolylpyridine derivatives through a multi-component reaction involving aromatic aldehydes and cyanoacetate. The resulting compounds exhibited promising anti-proliferative activities against cancer cell lines, indicating their potential as therapeutic agents .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; sensitizes cells to apoptotic signals | Breast cancer, prostate cancer |

| Antimicrobial Activity | Exhibits antibacterial and antifungal properties | Active against various pathogens |

| Organic Synthesis | Serves as a building block for synthesizing complex heterocycles | Formation of indole derivatives |

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors . The indole ring system also contributes to the compound’s biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride with structurally or functionally related indole derivatives:

Key Comparisons:

Reactivity :

- The carbonyl chloride group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) than esters or carboxaldehydes, enabling efficient synthesis of amides or ketones .

- Sulfonyl chlorides (e.g., isoindole-5-sulfonyl chloride) exhibit distinct reactivity, forming sulfonamides rather than acyl derivatives .

Synthetic Utility: Methyl β-carboline carboxylates (e.g., compound from ) demonstrate the utility of indole esters in medicinal chemistry, though their synthesis requires strong oxidizing agents like KMnO₄ . Indole carboxaldehydes are pivotal in constructing complex heterocycles but lack the electrophilic versatility of carbonyl chlorides .

Spectroscopic Features :

- ¹³C-NMR data for indole derivatives (e.g., δ 47.45–147.14 ppm for fused indole heterocycles ) highlight characteristic shifts for methyl, carbonyl, and aromatic carbons, aiding structural validation of analogs.

Biological Activity

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride, a compound with the molecular formula C10H10ClNO, has garnered attention for its potential biological activities. This compound belongs to the indole family, which is known for a variety of pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClNO |

| Molecular Weight | 201.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 19028669 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbonyl chloride group is known to facilitate nucleophilic attacks, making it reactive towards amines and other nucleophiles. This reactivity may lead to the formation of biologically active derivatives that can modulate enzyme activities or receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In a study comparing different indole derivatives, it was found that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong growth inhibition .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Indole derivatives have been reported to inhibit human carbonic anhydrases (hCA II and hCA IX), which are implicated in tumor progression and metastasis. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate access .

Study on Antiproliferative Activity

A study conducted on a series of indole compounds including this compound demonstrated varying degrees of antiproliferative activity against different cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 14.8 μM

- HepG2 (liver cancer) : IC50 = 18.3 μM

These results suggest that while the compound exhibits promising activity against certain cancer types, further optimization may be necessary to enhance its efficacy .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes. These studies indicated that the compound forms stable complexes with key residues in the active sites of carbonic anhydrases, supporting its role as a potential therapeutic agent .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride with high purity?

- Methodology : React the corresponding carboxylic acid (e.g., 2-Methyl-2,3-dihydro-1H-indole-1-carboxylic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Use dry solvents (e.g., dichloromethane) and maintain temperatures at 50–60°C for 4–6 hours. Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.5 in 4:1 hexane/ethyl acetate) and confirm purity by ¹H/¹³C NMR (carbonyl chloride peak at ~170–180 ppm) .

Q. What safety protocols are critical when handling this acyl chloride?

- Guidelines : Use PPE (nitrile gloves, chemical goggles, lab coat) and work in a fume hood. Avoid moisture to prevent hydrolysis. Store under inert gas (argon) at –20°C. For spills, neutralize with dry sodium bicarbonate and dispose via approved hazardous waste channels. Refer to SDS guidelines for emergency exposure management (e.g., eye wash for 15 minutes if contacted) .

Q. How can the compound’s structural integrity be verified post-synthesis?

- Analytical Methods :

- NMR : ¹H NMR (CDCl₃) should show indole proton signals at δ 6.8–7.2 ppm and methyl group resonance at δ 1.2–1.5 ppm.

- FTIR : Confirm carbonyl chloride (C=O) stretch at ~1770–1810 cm⁻¹.

- Mass Spectrometry : ESI-MS should display [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₀H₁₀ClNO) .

Advanced Research Questions

Q. How can hydrolysis of the acyl chloride be minimized during coupling reactions?

- Optimization Strategies :

- Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).

- Pre-activate coupling agents (e.g., HATU or EDCI) with catalytic DMAP at –20°C.

- Employ molecular sieves (3Å) to scavenge trace water. Monitor reaction progress via in-line FTIR to detect premature hydrolysis (–COOH peak at ~1700 cm⁻¹) .

Q. What crystallization conditions are suitable for structural analysis of derivatives?

- Crystallography Protocol : Use sitting-drop vapor diffusion with reservoir solutions containing sodium cacodylate buffer (20–40 mM, pH 6.5), cobalt(III) hexamine (10–20 mM), and 2-methyl-2,4-pentanediol (MPD, 20–40% v/v). Optimize nucleation by varying oligonucleotide concentrations (0.5–1.0 mM) .

Q. How to resolve discrepancies in reported reactivity across synthetic studies?

- Troubleshooting :

- Compare purity metrics (HPLC ≥98%) and reaction conditions (e.g., solvent polarity, temperature gradients).

- Analyze byproducts via LC-MS; if unexpected peaks appear, adjust stoichiometry (e.g., excess SOCl₂) or reaction time.

- Cross-validate using alternative characterization (e.g., X-ray diffraction for crystal structure confirmation) .

Methodological Considerations

Q. What are best practices for storing and reactivating aged batches?

- Storage : Store in amber vials under argon with desiccant (silica gel). For degraded samples, repurify via flash chromatography (gradient elution with 5–20% ethyl acetate in hexane). Avoid repeated freeze-thaw cycles .

Q. How to design kinetic studies for its reactivity in nucleophilic substitutions?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.